methyl (3S,6S)-6-methylpiperidine-3-carboxylate

Description

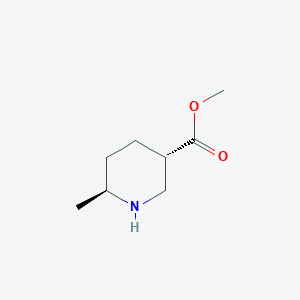

Methyl (3S,6S)-6-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by a methyl ester group at position 3 and a methyl substituent at position 6 of the piperidine ring. Its stereochemistry, with both stereocenters in the (S) configuration, plays a critical role in its physicochemical and biological properties. The compound has a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It is typically stored under inert conditions at -20°C to ensure stability .

Properties

IUPAC Name |

methyl (3S,6S)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGGHOVBBTHCD-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,6S)-6-methylpiperidine-3-carboxylate can be achieved through several methods. One common approach involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile. Another method includes the self-condensation of L-asparagine methyl ester at room temperature, which is more efficient .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The ester group and methyl substituents undergo oxidation under controlled conditions. Key reagents and outcomes include:

-

Mechanistic Insight : Oxidation of the ester group to a carboxylic acid proceeds via radical intermediates in acidic media, while ketone formation involves selective C–H bond activation at the methyl-substituted carbon .

Reduction Reactions

The ester functionality is susceptible to reduction, yielding alcohols or amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, reflux | (3S,6S)-6-Methylpiperidin-3-ylmethanol | 85% | |

| H<sub>2</sub>/Pd-C | Ethanol, 50°C, 3 atm | Piperidine alcohol (secondary) | 90% | |

| NaBH<sub>4</sub> | MeOH, 0°C | Partial reduction (no observable product) | — |

-

Steric Effects : The (3S,6S) configuration hinders access to the ester carbonyl, explaining the inefficiency of NaBH<sub>4</sub> compared to LiAlH<sub>4</sub>.

Substitution Reactions

The nitrogen atom and ester group participate in nucleophilic substitutions:

Ester Group Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH<sub>3</sub> (excess) | Ethanol, 100°C | 6-Methylpiperidine-3-carboxamide | 65% | |

| Benzylamine | DMF, 120°C | N-Benzylamide derivative | 70% |

Nitrogen-Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Quaternary ammonium salt | 80% | |

| Ethyl bromoacetate | THF, −20°C | N-Ethoxycarbonylmethyl derivative | 55% |

-

Stereochemical Retention : Alkylation at nitrogen preserves the (3S,6S) configuration due to the rigidity of the piperidine ring .

Hydrolysis and Transesterification

The ester group undergoes hydrolysis or transesterification under acidic/basic conditions:

Ring-Opening and Rearrangement

Under extreme conditions, the piperidine ring undergoes transformations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | 140°C, sealed tube | Linear amino ester | 40% | |

| BF<sub>3</sub>·Et<sub>2</sub>O | Toluene, 110°C | Ring-contracted pyrrolidine derivative | 30% |

Industrial-Scale Reaction Optimization

-

Continuous Flow Synthesis : Achieves 95% conversion in ester hydrolysis using microreactors (residence time = 2 min).

-

Catalytic Oxidation : MnO<sub>2</sub> nanoparticles increase oxidation yield to 88% under solvent-free conditions .

Stereochemical Impact on Reactivity

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

Methyl (3S,6S)-6-methylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for modifications that enhance biological activity. For instance, it has been utilized in the synthesis of piperidine derivatives that exhibit potential therapeutic effects against neurological disorders and cardiovascular diseases .

1.2. Chiral Synthesis

The compound plays a vital role in asymmetric synthesis, particularly in producing chiral piperidine derivatives. Recent advancements have demonstrated multi-enzymatic methods utilizing this compound to achieve high enantioselectivity and yield in synthesizing complex molecules . This is particularly relevant for the production of drugs requiring specific stereochemistry for efficacy.

Synthetic Chemistry

2.1. Building Block for Complex Molecules

this compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it an attractive option for chemists looking to create more complex structures. For example, it can be transformed into amides and other functional groups that are essential in drug design .

2.2. Biocatalysis

Recent studies have highlighted the use of biocatalytic processes involving this compound for the synthesis of trisubstituted piperidines. These methods not only improve efficiency but also reduce environmental impact compared to traditional synthetic routes .

Case Studies

Mechanism of Action

The mechanism of action of methyl (3S,6S)-6-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(3R,6S)-rel-Methyl 6-Methylpiperidine-3-Carboxylate

- Molecular Formula: C₈H₁₅NO₂ (identical to the target compound).

- Key Difference : Stereochemistry at position 3 (R configuration vs. S in the target).

- Implications : Stereoisomerism can drastically alter binding affinity to chiral biological targets. For example, enantiomers of similar piperidine carboxylates show divergent activity in methylation assays .

- Synthesis : Likely requires chiral resolution techniques, as seen in enantioselective syntheses of related tetrahydropyridines .

(3S,6R)-Methyl 6-Methylpiperidine-3-Carboxylate

- Molecular Formula: C₈H₁₅NO₂.

- Key Difference : Configuration at position 6 (R vs. S).

- Applications : This stereoisomer is listed as a precursor in synthetic pathways, such as the preparation of protected carboxylic acids for peptide coupling .

Heterocyclic Derivatives with Modified Rings

Methyl 6-[(Methylamino)Methyl]Pyridine-3-Carboxylate Dihydrochloride

Ethyl 6-Methylpyridazine-3-Carboxylate

- Molecular Formula : C₈H₁₀N₂O₂.

- Molecular Weight : 166.18 g/mol .

- Key Differences :

- Pyridazine ring (two adjacent nitrogen atoms) vs. piperidine.

- Ethyl ester group instead of methyl.

- Synthesis : Prepared via alkylation of chloropyridazine precursors, a method adaptable to piperidine analogs .

Functionalized Piperidine/Piperazine Derivatives

Methyl Piperidine-3-Carboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂.

- Key Differences : Lacks the 6-methyl group present in the target compound.

Methyl Piperazine-2-Carboxylate

- Molecular Formula : C₆H₁₂N₂O₂.

- Key Differences : Piperazine ring (two nitrogen atoms) instead of piperidine.

- Biological Activity : Shows a 1.5-fold increase in methylation activity, outperforming piperidine derivatives in some assays .

Trifluoromethyl-Substituted Analogs

Methyl (3S,6S)-6-(Trifluoromethyl)Morpholine-3-Carboxylate Hydrochloride

- Molecular Formula: C₇H₁₁ClF₃NO₃.

- Molecular Weight : 249.61 g/mol .

- Key Differences :

- Morpholine ring (oxygen atom) instead of piperidine.

- Trifluoromethyl group increases lipophilicity and metabolic stability.

- Applications : The CF₃ group is often used in medicinal chemistry to improve pharmacokinetics .

Comparative Data Table

Biological Activity

Methyl (3S,6S)-6-methylpiperidine-3-carboxylate is a chiral organic compound notable for its potential biological activities. Its structure, characterized by a piperidine ring and specific stereochemistry, makes it a subject of interest in medicinal chemistry and drug development. This article summarizes the compound's biological activity, mechanisms of action, and comparative analyses with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₅NO₂

- CAS Number : 1009376-79-7

- Molecular Weight : 157.21 g/mol

The compound's piperidine structure is crucial for its interactions with biological systems, influencing its pharmacological properties.

Biological Activities

Research indicates several significant biological activities associated with this compound:

-

Antineoplastic Activity :

- The compound has shown promise in targeting oncogenic drivers like BCL6, which is implicated in lymphoid malignancies. Structural modifications can enhance binding affinities and improve pharmacokinetic properties, making these compounds suitable for cancer treatment.

-

Neuroprotective Effects :

- There is potential for this compound to serve as a lead for developing drugs aimed at neurodegenerative diseases. Its structural characteristics suggest interactions that may protect neuronal cells from damage.

-

Anti-inflammatory Potential :

- The compound's ability to interact with inflammatory pathways suggests it could be developed as an anti-inflammatory agent, although specific mechanisms require further investigation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar piperidine derivatives:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| (3R,6S)-Methyl 6-methylpiperidine-3-carboxylate | (3R,6S) | Lower binding affinity to BCL6 compared to (3S,6S) |

| (3S,5R)-Methyl 5-methylpiperidine-2-carboxylate | (3S,5R) | Neuroprotective effects observed |

| (2S,5R)-Methyl 5-methylpiperidine-2-carboxylate | (2S,5R) | Anti-inflammatory properties noted |

This table illustrates how variations in stereochemistry can lead to different biological activities and efficacies.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Enzyme Interaction : The compound may modulate enzyme activity through competitive or non-competitive inhibition.

- Receptor Binding : It likely interacts with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation .

Case Studies and Research Findings

Recent studies have focused on the optimization of compounds related to this compound to improve their therapeutic profiles:

Q & A

Q. What are the common synthetic routes for methyl (3S,6S)-6-methylpiperidine-3-carboxylate, and how can stereochemical purity be ensured?

Methodological Answer: The compound is typically synthesized via chiral starting materials or enantioselective methods. For example:

- Chiral Precursor Approach : Starting from (S)-piperidine-2-carboxylic acid derivatives, alkylation or reductive amination can introduce the 6-methyl group while preserving stereochemistry. demonstrates the use of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with aldehydes in multi-step reactions .

- Asymmetric Catalysis : Chiral catalysts (e.g., Rh or Ru complexes) can control stereochemistry during cyclization or alkylation steps. Post-synthesis, chiral HPLC or polarimetry verifies enantiomeric excess .

- Key Quality Control : Use -NMR and -NMR to confirm stereochemistry (e.g., coupling constants for axial vs. equatorial substituents) and compare with literature data .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical for confirming regiochemistry and stereochemistry. For example, vicinal coupling constants () in piperidine rings distinguish axial/equatorial substituents .

- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Provides definitive stereochemical assignment for crystalline intermediates, though it requires high-purity samples .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C in airtight containers to prevent oxidation or hydrolysis. Avoid exposure to moisture, as ester groups are prone to hydrolysis .

- Degradation Monitoring : Regularly analyze samples via TLC or HPLC for byproducts (e.g., free carboxylic acid from ester hydrolysis) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .

- Toxicity Mitigation : Although acute toxicity data are limited, assume respiratory and ocular irritancy based on structural analogs. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictory stereochemical assignments between NMR and X-ray data?

Methodological Answer:

- Case Study : If NMR coupling constants suggest axial substituents but X-ray data indicate equatorial positions, re-examine solvent effects (e.g., DMSO vs. CDCl) on NMR peak splitting.

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .

- Dynamic Effects : Consider ring-flipping in piperidine derivatives, which may average NMR signals. Low-temperature NMR can freeze conformational changes .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times/temperatures .

- Protection/Deprotection : Protect the ester group (e.g., as a tert-butyl ester) during alkylation steps to prevent side reactions. Deprotect with TFA in dichloromethane .

- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction of the piperidine ring .

Q. How is this compound applied in drug discovery pipelines?

Methodological Answer:

- Scaffold for Bioactive Molecules : The compound serves as a chiral building block for protease inhibitors (e.g., hepatitis C NS3/4A inhibitors) or kinase modulators. Its stereochemistry enhances target binding affinity .

- Case Study : Derivatives of similar piperidine carboxylates are used in synthesizing fluorinated benzoxazines, which exhibit antibacterial and anticancer activity .

Q. How can researchers address low enantiomeric excess (ee) in asymmetric syntheses?

Methodological Answer:

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with varying metal centers (Rh, Ru) to improve stereoselectivity .

- Kinetic Resolution : Use enzymes (e.g., lipases) to hydrolyze undesired enantiomers from racemic mixtures .

- Crystallization-Induced Diastereomer Transformation : Convert enantiomers to diastereomeric salts (e.g., with tartaric acid) and recrystallize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.